molecular formula C15H14N4O4S B2777738 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide CAS No. 1207014-12-7

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide

Cat. No.: B2777738
CAS No.: 1207014-12-7
M. Wt: 346.36
InChI Key: OIDXBFGSQDQPMN-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide is a complex organic compound that combines several distinct chemical structures into a single molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core structures (the pyrimidine, thiophene, and isoxazole rings) before linking them together through a series of reactions. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur under controlled conditions, typically involving organic solvents and moderate to high temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaled-up versions of the laboratory procedures, with a focus on optimizing yield and purity while minimizing cost and environmental impact. This typically involves the use of larger reaction vessels, more efficient separation and purification techniques, and the implementation of robust quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on different parts of the molecule.

Common Reagents and Conditions

For oxidation reactions, conditions often involve acidic or basic environments, while reduction reactions usually require the presence of solvents like ethanol or THF. Substitution reactions can take place under a wide range of conditions depending on the specific sites and reagents involved.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable subject in synthetic and analytical chemistry research.

Biology

In biological research, the compound's interactions with biological molecules are of interest. Its structural complexity allows it to serve as a probe in studying molecular recognition and binding processes.

Medicine

The compound's potential medicinal applications are particularly noteworthy. Its multi-ring structure and functional groups suggest it could interact with various biological targets, making it a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, the compound's stability and reactivity make it suitable for use in materials science, particularly in developing new polymers or coatings with specialized properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction is mediated through hydrogen bonds, van der Waals forces, and hydrophobic interactions, which stabilize the compound within the target site.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide stands out due to its combination of a pyrimidine ring, thiophene ring, and isoxazole ring, along with its specific functional groups.

List of Similar Compounds

  • Compounds with pyrimidine and isoxazole rings.

  • Compounds containing thiophene structures.

  • Molecules with amide linkages connecting different ring systems.

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Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-13(3-5-19-6-4-14(21)17-15(19)22)16-9-10-8-11(23-18-10)12-2-1-7-24-12/h1-2,4,6-8H,3,5,9H2,(H,16,20)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDXBFGSQDQPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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